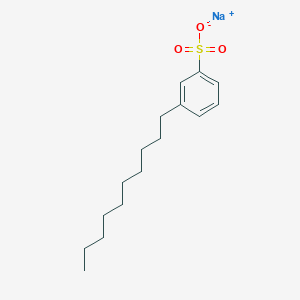
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts(mixtures)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts is a compound widely used in various industrial applications. It is a type of linear alkylbenzene sulfonate, which is an anionic surfactant. This compound is known for its excellent cleansing, foaming, emulsifying, wetting, dispersing, and solubilizing abilities . It is commonly used in detergents, emulsifiers, and other cleaning products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing benzenesulfonic acid, C10-13-alkyl derivs., sodium salts involves a sulfonation reaction. This reaction typically uses a continuous reactor, such as a falling film reactor. The process involves the reaction of C10-13 alkylbenzene with sulfur trioxide, followed by neutralization with sodium hydroxide or sodium carbonate to obtain the final product .
Reaction Conditions:
- Mole ratio of sulfur trioxide to alkylbenzenes: 1:1
- Temperature: 30-60°C
- Reactor: Falling film reactor
Industrial Production Methods
In industrial settings, the sulfonation reaction is carried out in large-scale continuous reactors to ensure consistent product quality and high efficiency. The use of falling film reactors allows for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acids .
Scientific Research Applications
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity.
Biology: Employed in biological research for cell lysis and protein extraction due to its strong detergent properties.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and solubilizing properties.
Industry: Widely used in the production of detergents, emulsifiers, and cleaning agents
Mechanism of Action
The mechanism of action of benzenesulfonic acid, C10-13-alkyl derivs., sodium salts involves its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents. This property is particularly useful in biological and medical applications .
Comparison with Similar Compounds
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts can be compared with other similar compounds, such as:
- Benzenesulfonic acid, C10-16-alkyl derivatives, sodium salts
- Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts
- Benzenesulfonic acid, C10-13-alkyl derivatives, ammonium salts
Uniqueness:
- The specific alkyl chain length (C10-13) provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant.
- It has a lower molecular weight compared to longer-chain derivatives, which can enhance its solubility and reactivity .
Conclusion
Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts is a versatile compound with significant applications in various fields. Its unique properties as a surfactant make it invaluable in industrial, chemical, biological, and medical research. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific and industrial applications.
Properties
Molecular Formula |
C16H25NaO3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
sodium;3-decylbenzenesulfonate |
InChI |
InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(14-15)20(17,18)19;/h10,12-14H,2-9,11H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
IIYODLPYXMDWMV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















